Ethyl 4-(2-aminoethyl)-phenylacetate
Description
Ethyl phenylacetate (CAS 101-97-3), also known as ethyl 2-phenylacetate, is an ester derivative of phenylacetic acid. Its molecular formula is C₁₀H₁₂O₂, with a molar mass of 164.20 g/mol and a density of 1.03 g/mL at 25°C . It is characterized by a sweet, floral, and honey-like aroma, making it a critical flavor compound in fermented beverages, such as Tibetan Qingke Baijiu and sea buckthorn juice .
Purity Specifications (as per regulatory standards):
- Specific gravity: 1.027–1.032
- Refractive index: 1.496–1.500
- Acid value: ≤1
- Clarity: Clear in 70% alcohol .
Its biosynthesis is enhanced through microbial biotransformation, with engineered strains (e.g., HA14) increasing production by 63–71% compared to wild-type strains .
Properties
CAS No. |
62910-65-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-[4-(2-aminoethyl)phenyl]acetate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)9-11-5-3-10(4-6-11)7-8-13/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
QBISHRQLAUVUGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-Aminophenylacetate (CAS 5438-70-0)
- Molecular formula: C₁₀H₁₃NO₂
- Molar mass : 179.22 g/mol
- Key differences: Substitution of an amino group (-NH₂) at the para position of the phenyl ring.
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
- Molecular formula : C₁₂H₁₄O₃
- Molar mass : 206.20 g/mol
- Key differences :
Ethyl 2-(3-Amino-4-Hydroxyphenyl)acetate
- Molecular formula: C₁₀H₁₃NO₃
- Molar mass : 195.22 g/mol
- Key differences: Features amino (-NH₂) and hydroxyl (-OH) groups on the phenyl ring. Acts as an intermediate in designing chemotherapeutic agents (e.g., antibacterials and anticancers) . Increased hydrogen-bonding capacity alters bioavailability compared to ethyl phenylacetate.
Data Table: Structural and Functional Comparison
Flavor Contributions
- Ethyl phenylacetate significantly enhances floral and honey notes in fermented beverages. In Tibetan Qingke Baijiu, it is a defining aroma compound , while in sea buckthorn juice, its OAV decreases during fermentation despite initial prominence .
Biotechnological Production
Pharmaceutical Potential
- Amino- and hydroxyl-substituted derivatives (e.g., ethyl 2-(3-amino-4-hydroxyphenyl)acetate) are prioritized for drug design due to enhanced bioactivity .
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